6-Nitro-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
500992-30-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-nitro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)12-7-6-11-8-13(15-14(11)9-12)10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
KOKFKNWGEUIDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Nitro 2 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-Nitro-2-phenyl-1H-indole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a complete picture of the atomic connectivity and chemical environment.
Proton NMR (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the indole (B1671886) core and the phenyl substituent. The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the chemical shifts of the protons on the benzoin (B196080) ring of the indole nucleus, causing them to shift downfield.
The spectrum would be expected to show the following key signals:
Indole NH Proton: A broad singlet is anticipated at a high chemical shift (δ > 11.0 ppm), characteristic of an acidic indole N-H proton. For the related compound 3,3'-(phenylmethylene)bis(6-nitro-1H-indole), this proton appears as a broad signal at 11.69 ppm. rsc.org
Indole Ring Protons:
H-7: This proton, being adjacent to the electron-withdrawing nitro group, is expected to appear as a doublet at a significantly downfield position, likely around δ 8.3-8.5 ppm. In 6-nitro-1H-indole-3-carboxylic acid, the H-7 proton appears as a doublet at δ 8.40 ppm. acs.org
H-5: This proton, also influenced by the nitro group, would appear as a doublet of doublets, expected in the range of δ 7.8-8.1 ppm.
H-4: This proton would appear as a doublet, typically around δ 7.7-7.8 ppm.
H-3: The proton at the C-3 position of the indole ring is expected to be a singlet or a finely coupled multiplet, appearing further upfield compared to the benzoin protons, likely in the δ 6.5-7.0 ppm range.
Phenyl Ring Protons: The five protons of the 2-phenyl group will appear in the aromatic region (δ 7.2-7.8 ppm), with their exact multiplicity depending on the rotational freedom and electronic environment. Typically, they present as a complex multiplet.
Interactive Data Table: Expected ¹H-NMR Chemical Shifts (δ) in ppm
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH | > 11.0 | Broad Singlet | Acidic proton, exchangeable with D₂O. |
| H-7 | ~ 8.3 - 8.5 | Doublet | Downfield due to proximity to NO₂ group. |
| H-5 | ~ 7.8 - 8.1 | Doublet of Doublets | Influenced by NO₂ group and H-4. |
| H-4 | ~ 7.7 - 7.8 | Doublet | Coupled to H-5. |
| H-3 | ~ 6.5 - 7.0 | Singlet / Multiplet | Proton on the pyrrole (B145914) part of the indole. |
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, fourteen distinct carbon signals are expected. The chemical shifts are influenced by the substitution pattern, particularly the electron-withdrawing nitro group and the phenyl ring.
Key expected resonances include:
C-6: The carbon atom directly attached to the nitro group will be significantly deshielded, with an expected chemical shift in the range of δ 142-144 ppm.
Indole Carbons: The other carbons of the indole ring will appear at characteristic positions, with C-2 being significantly downfield due to its attachment to the phenyl group and the nitrogen atom.
Phenyl Carbons: The carbons of the phenyl ring will show signals in the typical aromatic region of δ 125-135 ppm.
Interactive Data Table: Expected ¹³C-NMR Chemical Shifts (δ) in ppm
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | ~ 140 - 142 | Attached to Phenyl group and N. |
| C-3 | ~ 100 - 105 | Upfield shift typical for C-3 of indoles. |
| C-3a | ~ 129 - 131 | Bridgehead carbon. |
| C-4 | ~ 120 - 122 | |
| C-5 | ~ 116 - 118 | |
| C-6 | ~ 142 - 144 | Attached to the electron-withdrawing NO₂ group. |
| C-7 | ~ 108 - 110 | |
| C-7a | ~ 135 - 137 | Bridgehead carbon, attached to N. |
| Phenyl C (ipso) | ~ 131 - 133 | Point of attachment to the indole ring. |
Advanced Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential to definitively assign these signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity between H-4 and H-5 on the indole ring and for resolving the overlapping signals of the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
N-H Stretch: A sharp peak around 3400-3450 cm⁻¹ corresponds to the stretching vibration of the indole N-H group.
Aromatic C-H Stretch: Signals in the region of 3000-3100 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings.
NO₂ Group Stretches: The most diagnostic peaks for this compound are from the nitro group. A strong asymmetric stretching vibration is expected around 1500-1530 cm⁻¹, and a symmetric stretching vibration is expected around 1340-1360 cm⁻¹. ymerdigital.com
C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is typically observed in the 1200-1350 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings, which are often strong in Raman spectra.
Interactive Data Table: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Indole N-H | 3400 - 3450 | Medium-Sharp | Stretch |
| Aromatic C-H | 3000 - 3100 | Medium | Stretch |
| Nitro (NO₂) | 1500 - 1530 | Strong | Asymmetric Stretch |
| Nitro (NO₂) | 1340 - 1360 | Strong | Symmetric Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₄H₁₀N₂O₂), the exact molecular weight is 238.07 g/mol . nih.gov
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 238 or 239, respectively.
The fragmentation pattern is expected to be characteristic of nitroaromatic compounds and indoles. tsijournals.com Key fragmentation pathways would likely include:
Loss of the nitro group (NO₂), resulting in a fragment at m/z 192 (238 - 46).
Loss of nitric oxide (NO), followed by carbon monoxide (CO), a common pathway for nitroaromatics.
Cleavage of the indole ring system, leading to smaller charged fragments.
The base peak in the spectrum could correspond to the [M-NO₂]⁺ fragment, reflecting the relative instability of the C-NO₂ bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the indole nucleus and the phenyl ring, is a strong chromophore. The presence of the electron-withdrawing nitro group and the auxochromic NH group further influences the absorption spectrum.
The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show multiple absorption bands corresponding to π → π* transitions. For related 2-phenylindole (B188600) derivatives, strong absorptions are observed in the range of 230-320 nm. innovareacademics.in The introduction of the 6-nitro group is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of conjugation and its strong electron-withdrawing character. researchgate.net This would likely result in significant absorption extending above 300 nm.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
A comprehensive search of crystallographic databases and scientific literature did not yield a specific single-crystal X-ray diffraction study for the compound this compound. Consequently, detailed experimental data on its solid-state conformation, including unit cell parameters, space group, and precise bond lengths and angles, are not publicly available at this time.
While crystallographic data for the target compound is unavailable, studies on structurally similar nitro-2-phenyl-indole derivatives provide valuable insights into the types of conformations and intermolecular interactions that might be expected. For instance, the analysis of related compounds often reveals a nearly planar indole core with the phenyl ring at the 2-position being twisted to varying degrees relative to the indole plane.
Chemical Reactivity and Derivatization Strategies for 6 Nitro 2 Phenyl 1h Indole
Reactions of the Nitro Group
The nitro group at the C-6 position of the indole (B1671886) ring is a key functional handle that can be transformed into a variety of other substituents, significantly expanding the chemical diversity of the 6-nitro-2-phenyl-1H-indole core.
Reductive Transformations to Amino Functionality
The reduction of the nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. acs.org This conversion provides access to 6-amino-2-phenyl-1H-indole, a valuable intermediate for further functionalization. A common method for this reduction involves catalytic hydrogenation. For instance, the reduction of a similar compound, 5-nitro-2-phenyl-1H-indole, to 5-amino-2-phenyl-1H-indole has been successfully achieved using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, yielding the product in 67% yield. nih.gov Other reducing agents, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, are also effective for this transformation. chim.itgoogle.com Additionally, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C can be employed. google.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. acs.org
Table 1: Selected Reagents for the Reduction of Nitroindoles
| Reagent/Catalyst | Conditions | Comments |
|---|---|---|
| Pd/C, H₂ | Hydrogen atmosphere | A standard and efficient method for nitro group reduction. nih.gov |
| Fe, HCl/AcOH | Acidic conditions | A classical and cost-effective method. chim.itgoogle.com |
| SnCl₂, HCl | Acidic conditions | Another common metal-acid combination for nitro reduction. |
| NaBH₃CN, AcOH | Acetic acid | Can be used for the reduction of the indole ring system itself. nih.gov |
Other Chemical Manipulations of the Nitro Moiety
Beyond reduction to an amine, the nitro group can undergo other chemical manipulations. While specific examples for this compound are not extensively documented, the general reactivity of nitroarenes suggests several possibilities. These include partial reduction to nitroso or hydroxylamino functionalities, which are valuable synthetic intermediates. acs.org The nitro group can also participate in nucleophilic aromatic substitution reactions, although this is less common for electron-rich systems like indole unless activated by other electron-withdrawing groups. Furthermore, the nitro group can influence the reactivity of the molecule in cycloaddition reactions. sci-hub.se
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. bhu.ac.in The most reactive position for electrophilic attack on the indole ring is typically the C-3 position. rjptonline.org If the C-3 position is blocked, substitution may occur at other positions, including the C-2 position or on the benzene (B151609) ring portion of the indole. bhu.ac.inrjptonline.org For this compound, the C-3 position is unsubstituted and therefore the primary site for electrophilic attack. The presence of the electron-withdrawing nitro group at C-6 deactivates the benzene ring towards electrophilic substitution, further favoring reaction at the C-3 position of the pyrrole (B145914) ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, the Vilsmeier-Haack reaction can be used for the formylation of indoles at the C-3 position. bhu.ac.in
Functionalization at the Phenyl Moiety
The phenyl group at the C-2 position of the indole ring provides another site for derivatization. Standard electrophilic aromatic substitution reactions can be performed on this phenyl ring. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile. For example, if the phenyl group is unsubstituted, electrophilic attack will likely occur at the ortho and para positions. These reactions can introduce a wide range of functional groups, such as halogens, nitro groups, and alkyl or acyl groups, further expanding the structural diversity of the parent molecule.
N-Alkylation and N-Acylation Reactions on the Indole Nitrogen
The nitrogen atom of the indole ring can be functionalized through N-alkylation and N-acylation reactions. nih.gov Deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or an alkoxide, generates an indolyl anion that can react with various electrophiles. oup.com
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents introduces an alkyl group at the N-1 position. oup.comorganic-chemistry.org The choice of base and solvent can be crucial for achieving regioselectivity between N-alkylation and potential C-3 alkylation. nih.gov For example, 1-methyl-6-nitro-2-phenyl-1H-indole is a known derivative. epa.gov
N-Acylation: Acylating agents like acid chlorides or anhydrides react with the indole nitrogen to form N-acylindoles. nih.gov For example, reaction with acetic anhydride (B1165640) would yield 1-acetyl-6-nitro-2-phenyl-1H-indole. N-acylation is often used to protect the indole nitrogen or to introduce a carbonyl functionality that can be used in subsequent transformations.
Table 2: Common Reagents for N-Functionalization of Indoles
| Reaction Type | Reagent Class | Example |
|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide organic-chemistry.org |
| N-Acylation | Acid Anhydrides | Acetic Anhydride nih.gov |
| N-Acylation | Acid Chlorides | Benzoyl Chloride |
Cyclization and Annulation Reactions Utilizing this compound as a Precursor
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. The functional groups on the indole core, particularly the nitro group (often after reduction to an amine), can participate in intramolecular reactions to form new rings. For example, the amino group derived from the reduction of the nitro group can be used in cyclization reactions to form fused systems. Palladium-catalyzed annulation reactions are powerful methods for constructing polycyclic indole derivatives. researchgate.net For instance, an intramolecular cyclization could be envisioned following the introduction of a suitable reactive group at the C-7 position or on the N-1 substituent. These strategies are valuable for the synthesis of novel polycyclic aromatic compounds with potential biological activity.
Theoretical and Computational Investigations of 6 Nitro 2 Phenyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has emerged as a particularly robust method, balancing computational cost with high accuracy for medium to large-sized organic molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to model the molecule's ground state, electronic distribution, and reactivity parameters. researchgate.netniscpr.res.in These calculations provide a foundational understanding of the molecule's behavior.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the structure to find its equilibrium geometry. For 6-Nitro-2-phenyl-1H-indole, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimized structure is expected to be largely planar, although a slight twist in the nitro group and the dihedral angle between the indole (B1671886) and phenyl rings are anticipated due to steric effects. niscpr.res.in The presence of the electron-withdrawing nitro group and the conjugated phenyl ring significantly influences the electronic structure of the indole core.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This data is representative and based on DFT calculations performed on analogous indole structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | N1-C2 | 1.375 |
| C2-C3 | 1.380 | |
| C6-N(Nitro) | 1.470 | |
| N(Nitro)-O | 1.230 | |
| C2-C(Phenyl) | 1.485 | |
| Bond Angle (°) | C2-N1-C7a | 109.0 |
| C5-C6-C7 | 120.5 | |
| C5-C6-N(Nitro) | 119.0 | |
| Dihedral Angle (°) | C3-C2-C(Phenyl)-C(Phenyl) | 20.5 |
| C5-C6-N(Nitro)-O | 5.0 |
This interactive table summarizes key predicted geometrical parameters.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. frontiersin.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.infrontiersin.org A smaller energy gap suggests higher reactivity and lower stability. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, while the LUMO is likely localized on the electron-deficient nitro-phenyl portion of the molecule. This separation facilitates intramolecular charge transfer. researchgate.net Various global reactivity descriptors can be calculated from the HOMO and LUMO energies. researchgate.net
Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound Note: This data is representative and based on DFT/B3LYP/6-311++G(d,p) calculations on similar nitroaromatic heterocycles. researchgate.netfrontiersin.org
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -2.50 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.75 |
| Ionization Potential | IP | -EHOMO | 6.25 |
| Electron Affinity | EA | -ELUMO | 2.50 |
| Global Hardness | η | (IP - EA) / 2 | 1.875 |
| Global Softness | S | 1 / (2η) | 0.267 |
| Electronegativity | χ | (IP + EA) / 2 | 4.375 |
This interactive table presents key reactivity parameters derived from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). niscpr.res.inresearchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. tandfonline.com Conversely, the most positive potential (blue) would be found near the hydrogen atom attached to the indole nitrogen (N-H), identifying it as a site for nucleophilic attack or hydrogen bond donation. acs.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model. DFT calculations can be used to compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netderpharmachemica.com
Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors in the theoretical model. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental spectra. researchgate.net This correlation helps in the definitive assignment of vibrational bands to specific functional groups and modes of vibration. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental results. nih.gov
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This is a representative comparison. Experimental data would be required for actual correlation.
| Functional Group | Vibrational Mode | Predicted (Scaled) Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3450 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1610, 1580, 1450 |
| N-O (Nitro) | Asymmetric Stretch | 1525 |
| N-O (Nitro) | Symmetric Stretch | 1345 |
This interactive table shows a hypothetical correlation between predicted and experimental vibrational frequencies.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Understanding how molecules interact with each other in the solid state is crucial for predicting crystal morphology and physical properties. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For this compound, the analysis would likely reveal significant intermolecular interactions involving the nitro group and the indole N-H group. The corresponding 2D fingerprint plot decomposes the complex interactions into contributions from different atom pairs. Given the functional groups present, the most significant contributions to the crystal packing are expected to be from O···H, H···H, and C···H contacts, indicative of hydrogen bonding and van der Waals forces. unesp.brresearchgate.net π-π stacking interactions between the aromatic rings are also probable. iucr.org
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is based on analyses of similar nitro-substituted indole derivatives. nih.govunesp.br
| Contact Type | Contribution (%) | Description |
| O···H / H···O | 28.5% | Hydrogen bonding involving the nitro group and indole N-H |
| H···H | 26.7% | General van der Waals interactions |
| C···H / H···C | 8.4% | Interactions involving aromatic rings |
| C···C | 5.0% | π-π stacking interactions |
| N···H / H···N | 3.5% | Weaker hydrogen bonding contacts |
| Other | 27.9% | Miscellaneous contacts |
This interactive table summarizes the quantitative breakdown of intermolecular contacts.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energies, thereby determining the most favorable reaction pathway. researchgate.net
Advanced Applications in Chemical Science of 6 Nitro 2 Phenyl 1h Indole Analogues
Role as Synthetic Intermediates in Complex Molecule Construction
The 6-nitro-2-phenyl-1H-indole framework serves as a crucial building block for the synthesis of more complex and functionally diverse molecules. The nitro group is particularly important as a synthetic handle that can be readily transformed into other functional groups.
A primary and widely used transformation is the reduction of the nitro group to a primary amine. For instance, 5-nitro-2-phenyl-1H-indole can be reduced to 5-amino-2-phenyl-1H-indole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This resulting amino group provides a nucleophilic site for further derivatization, allowing for the introduction of new substituents through acylation, alkylation, or other amine-related chemistries. This strategy is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Similarly, more complex analogues like 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole can be synthesized and subsequently reduced with agents like lithium aluminum hydride (LAH) to yield the corresponding amine. nih.gov This amine then acts as a key intermediate for constructing a series of indole-2-carboxamides evaluated for antiproliferative activity. nih.gov
The indole (B1671886) scaffold itself is a privileged structure in drug discovery, and methods to construct and functionalize it are of great interest. rsc.org The synthesis of analogues often starts from simpler precursors, such as substituted 2-iodoanilines and terminal alkynes, which undergo a one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition to form the 2-arylindole core. nih.gov The nitro-substituted variants are often prepared through electrophilic nitration of the pre-formed 2-phenylindole (B188600) ring. nih.gov The subsequent modification of the nitro group is a key step in developing tool compounds and drug leads, such as the PAR-4 antagonist ML354, where the nitroindole core was systematically modified to improve pharmacological properties. nih.gov
Exploration in Materials Science and Organic Electronics
Analogues of this compound are being explored for their potential in materials science, particularly in the field of organic electronics. The inherent properties of the indole nucleus, combined with the electronic influence of substituents, make these compounds attractive for creating functional materials.
Derivatives such as 6-Nitro-1H-indole-2-carboxylic acid are considered valuable for developing materials with specific optoelectronic properties, suitable for applications in sensors and specialty polymers. a2bchem.com The conjugated π-system of the 2-phenyl-1H-indole core, modulated by the strongly electron-withdrawing nitro group, can be tailored to achieve desired electronic characteristics. This makes them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, the related compound 6-Nitro-2-phenylindolizine is noted for its potential use in organic electronics and photonics. evitachem.com While extensive research on the specific application of this compound in fabricated devices is still emerging, its structural motifs are recognized as promising for the design of next-generation organic materials. a2bchem.com
Mechanistic Investigations of Molecular Interactions (e.g., Enzyme-Ligand Studies in vitro)
Analogues of this compound have proven to be highly effective molecules for probing and understanding molecular interactions within biological systems, especially in the context of enzyme-ligand binding.
These compounds have been identified as inhibitors for a wide range of enzymes. For example, certain nitro-1-phenyl-1H-indole derivatives show inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. researchgate.net In cancer research, indole-based compounds have been designed as multi-target kinase inhibitors. Docking studies of indole-2-carboxamide derivatives revealed that the 2-phenylindole scaffold binds within the hydrophobic pocket of the epidermal growth factor receptor (EGFR), mimicking interactions of known inhibitors. nih.gov
The nitro group often plays a direct role in the binding mechanism. In a study of hybrid indole-oxadiazole derivatives as inhibitors of α-amylase and α-glucosidase, the presence of a nitro group was suggested to enhance binding by withdrawing electrons from the amino acid residues of the target enzymes. mdpi.com A notable example from infectious disease research is 5-nitro-2-phenylindole (INF55), which acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to multidrug resistance. nih.gov
The tables below summarize key research findings on the inhibitory activities of various 2-phenyl-1H-indole analogues.
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Phenylindole | Nitrite Production | 38.1 µM | nih.gov |
| 2-Phenylindole | NFκB | 25.4 µM | nih.gov |
| 5-Cyano-2-phenylindole | Nitrite Production | 4.8 µM | nih.gov |
| 6′-MeO-naphthalen-2′-yl indole | NFκB | 0.6 µM | nih.gov |
| Compound Va | EGFR | 71 nM | nih.gov |
| Compound Va | BRAFV600E | 77 nM | nih.gov |
Development of Chemical Probes for Receptor Characterization
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Analogues of this compound have been successfully developed into sophisticated probes for receptor characterization due to their specific binding properties and amenability to chemical modification.
A prominent example is the compound ZCZ011 (6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole), which has been used for the detailed in vitro characterization of the type 1 cannabinoid receptor (CB1). acs.org Studies using ZCZ011 have shown it to be an allosteric agonist, capable of activating the receptor in the absence of the natural ligand. Its effects on G protein dissociation, cAMP signaling, β-arrestin translocation, and receptor internalization were systematically measured, providing deep insights into the allosteric modulation of CB1. acs.org For instance, ZCZ011 was found to induce CB1 internalization with a rate similar to the orthosteric agonist THC. acs.org
| Pathway | Parameter | Value | Reference |
|---|---|---|---|
| Receptor Internalization (ZCZ011 alone) | pEC₅₀ | 5.87 ± 0.06 | acs.org |
| Receptor Internalization (ZCZ011 alone, 1 µM) | Half-life (t1/2) | 44.86 ± 8.86 min | acs.org |
| Receptor Internalization (THC alone, 1 µM) | Half-life (t1/2) | 44.77 ± 3.68 min | acs.org |
Another important probe derived from this scaffold is ML354, a potent and selective antagonist for the Protease-Activated Receptor 4 (PAR-4). nih.gov ML354, which contains a nitro-indole core, was identified through a high-throughput screening campaign and serves as an invaluable in vitro tool to study the activity of PAR-4, an important receptor in platelet activation and thrombosis. nih.gov
Furthermore, the 2-phenyl-1H-indole core has been incorporated into more complex molecular structures to create fluorescent probes. By linking the indole moiety to a fluorescent reporter group like 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD), researchers have created probes for use in cell imaging and tracking, allowing for the real-time visualization of molecular interactions within a cellular environment.
Future Research Directions and Emerging Paradigms for 6 Nitro 2 Phenyl 1h Indole
Development of Novel and Sustainable Synthetic Routes for Nitro-Phenyl Indoles
The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry for over a century, with classic methods like the Fischer indole synthesis providing a foundational framework. luc.edu However, the demand for more efficient, sustainable, and diverse synthetic pathways continues to drive research. Future efforts in the synthesis of 6-nitro-2-phenyl-1H-indole and related nitro-phenyl indoles are anticipated to focus on several key areas:
Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal. This includes the use of biodegradable catalysts and solvent-free reaction conditions. nih.gov For instance, the use of bioglycerol-based carbon sulfonic acid catalysts has shown promise in the synthesis of bis-indolylmethane derivatives, a strategy that could be adapted for nitro-phenyl indoles. nih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. smolecule.com Novel one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition reactions from 2-iodoanilines and terminal alkynes present a promising avenue for constructing the 2-phenylindole (B188600) core. nih.gov Further research into palladium-catalyzed reductive cyclization of β-nitrostyrenes using CO surrogates like phenyl formate (B1220265) could offer an atom-efficient route to various indole structures. mdpi.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.net The application of flow reactors for the synthesis of 2-phenylindole derivatives has demonstrated enhanced efficiency and higher yields in shorter reaction times, a methodology that holds great potential for the production of this compound. researchgate.net
Alternative Cyclization Strategies: Exploring novel cyclization methods is crucial for expanding the synthetic toolkit. This includes the investigation of intramolecular Heck reactions and acid-catalyzed intramolecular electrophilic aromatic substitution of α-anilino acetals. luc.edu Additionally, the development of methods for the reductive cyclization of nitro compounds under milder conditions remains an active area of research. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for Nitro-Phenyl Indoles |
| Green Synthesis | Use of biodegradable catalysts, solvent-free conditions. nih.gov | Reduced environmental impact, increased sustainability. nih.gov |
| Palladium-Catalysis | One-pot reactions, use of CO surrogates. nih.govmdpi.com | High efficiency, atom economy, access to diverse derivatives. nih.govmdpi.com |
| Flow Chemistry | Continuous processing, enhanced safety and control. researchgate.net | Scalability, improved yields, shorter reaction times. researchgate.net |
| Novel Cyclizations | Intramolecular Heck reactions, milder reductive cyclizations. luc.eduresearchgate.net | Access to new structural motifs, broader substrate scope. |
Advanced Functionalization Strategies for Enhanced Chemical Diversity
The functionalization of the this compound scaffold is critical for tuning its properties and exploring its potential applications. Future research will likely focus on site-selective modifications to introduce a wide array of functional groups.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net Rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes using molecular oxygen as the sole oxidant represents a highly atom-economical approach to building more complex fused ring systems. nih.gov
"Nitrogen-Walk" and "Fluorine-Walk" Approaches: Systematic replacement of carbon atoms with nitrogen (aza-indoles) or the introduction of fluorine atoms at various positions on the indole ring can dramatically alter the electronic properties and biological activity of the molecule. smolecule.comnih.gov These "walk" strategies allow for a detailed exploration of the structure-activity relationship (SAR).
Late-Stage Diversification: Developing synthetic routes that allow for the introduction of diverse substituents in the final steps of the synthesis is highly desirable for creating libraries of compounds for screening. acs.org This can be achieved through techniques like reductive amination of a common intermediate. acs.org
Nucleophilic Addition Reactions: The electron-withdrawing nitro group activates the indole ring for nucleophilic addition reactions, providing a pathway to a variety of substituted indoles that are not easily accessible through other means. scispace.comresearchgate.net
| Functionalization Method | Description | Impact on Chemical Diversity |
| C-H Functionalization | Direct activation and modification of carbon-hydrogen bonds. researchgate.net | Enables the introduction of functional groups at previously inaccessible positions. researchgate.net |
| "Nitrogen-Walk" | Systematic replacement of CH groups with nitrogen atoms. nih.gov | Modifies electronic properties and hydrogen bonding capabilities. nih.gov |
| "Fluorine-Walk" | Introduction of fluorine atoms at various positions. smolecule.com | Alters lipophilicity, metabolic stability, and binding interactions. smolecule.com |
| Late-Stage Diversification | Introduction of diverse functionalities in the final synthetic steps. acs.org | Facilitates the rapid generation of compound libraries for screening. acs.org |
Integrated Experimental and Computational Approaches for Deeper Understanding of Reactivity
The synergy between experimental and computational chemistry provides a powerful platform for understanding and predicting the reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations: DFT calculations are increasingly used to predict the geometric and electronic properties of molecules, as well as to elucidate reaction mechanisms. researchgate.net Such calculations can help rationalize the regioselectivity of nucleophilic additions to indolynes and guide the design of more selective reactions.
Molecular Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.
In Silico ADME/Pharmacokinetics Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com
Combined Spectroscopic and Computational Analysis: The integration of experimental spectroscopic data (e.g., IR, Raman, NMR) with computational predictions allows for a more robust characterization of novel compounds and a deeper understanding of their structure and bonding. researchgate.net
Potential for Design of Novel Chemically-Oriented Tools and Advanced Materials
The unique electronic and structural features of this compound make it a promising scaffold for the development of novel chemical tools and advanced materials.
Chemosensors and Probes: The indole nucleus is a common feature in fluorescent probes. The nitro and phenyl substituents on the this compound scaffold can be further functionalized to create chemosensors for the detection of specific analytes, such as ions or reactive oxygen species.
Advanced Materials: Indole derivatives have found applications in materials science, including the development of conducting polymers, organic semiconductors, and functional dyes. The presence of the nitro group in this compound can impart unique electronic properties, making it a candidate for use in optoelectronic devices and non-linear optical materials. a2bchem.com
Therapeutic Agents: The 2-phenylindole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. omicsonline.org The 6-nitro substitution can be a key feature for specific biological targets. For example, some 5-nitro-2-phenylindole derivatives have shown activity as efflux pump inhibitors in bacteria. japsonline.com Further exploration of this compound derivatives as potential therapeutic agents is a significant area for future research.
| Application Area | Potential Role of this compound |
| Chemosensors | Scaffold for fluorescent probes for analyte detection. |
| Advanced Materials | Building block for conducting polymers, organic semiconductors, and dyes with tailored electronic properties. a2bchem.com |
| Therapeutic Agents | Core structure for the development of new drugs with anticancer, antimicrobial, or anti-inflammatory activities. omicsonline.org |
Q & A
Q. What are the established synthetic methodologies for 6-Nitro-2-phenyl-1H-indole?
The compound is commonly synthesized via palladium-catalyzed reductive cyclization of nitroarenes. For example, describes a protocol using nitroarenes and formic acid derivatives as CO surrogates, yielding 78% under optimized conditions (hexane:AcOEt = 70:30 + 1% Et₃N). Alternative routes include electrophilic substitution on indole precursors or Rh-mediated cyclization, as seen in analogous indole syntheses . Purification typically involves flash column chromatography to isolate the orange solid product.
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Post-synthesis characterization employs:
- Elemental analysis to verify purity (e.g., calculated C: 86.92%, H: 6.32%, N: 6.76%; observed values may deviate slightly due to impurities) .
- NMR and mass spectrometry for structural confirmation, as demonstrated for structurally similar indoles in (GC-MS for hydroxyindoles) and (indole derivatives).
- Chromatographic methods (e.g., TLC or HPLC) to monitor reaction progress and purity .
Q. What safety protocols are essential when handling this compound?
While specific safety data for this compound is limited, protocols for analogous indoles ( ) recommend:
- PPE : Face shields, gloves, and lab coats.
- Engineering controls : Fume hoods to minimize inhalation risks.
- Waste disposal : Neutralization of nitro groups before disposal to prevent environmental contamination.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Catalyst selection : Palladium catalysts with ligands (e.g., PPh₃) may enhance reductive cyclization efficiency .
- CO surrogates : Formic acid derivatives (e.g., HCO₂H) vs. gaseous CO—differences in reaction pressure and by-product formation can affect yields .
- Solvent systems : Polar aprotic solvents (e.g., DMF) vs. non-polar mixtures (hexane:AcOEt) influence reaction kinetics and purity .
Q. How should researchers address contradictions in reported spectroscopic or analytical data?
Contradictions may arise from:
- Isomer formation : Nitro group positioning (e.g., 5- vs. 6-nitro isomers) can lead to spectral misinterpretation. Use 2D NMR (e.g., NOESY) to confirm regiochemistry .
- Impurities : Side products from incomplete cyclization (e.g., nitroalkene intermediates) may skew elemental analysis. Purification via recrystallization or gradient chromatography can mitigate this .
Q. What computational approaches predict the reactivity of this compound in further functionalization?
Density-functional theory (DFT) methods, such as those in , model electron density and kinetic energy to predict:
Q. What strategies resolve discrepancies in biological activity data for nitro-substituted indoles?
While direct studies on this compound are limited, highlights approaches for related indoles:
- SAR studies : Systematically vary substituents (e.g., phenyl, nitro groups) to correlate structure with activity.
- In vitro assays : Test against target enzymes (e.g., kinases or receptors) under controlled conditions to minimize batch-to-batch variability.
Methodological Notes
- Synthesis Optimization : Always compare yields under varying conditions (e.g., temperature, catalyst loading) and validate reproducibility across multiple trials .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via DFT) to confirm assignments .
- Contradiction Management : Document all experimental parameters (e.g., solvent purity, instrument calibration) to trace data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
